molecular formula C6H5BrMg B3331582 Bromo(phenyl-D5)magnesium CAS No. 84783-81-3

Bromo(phenyl-D5)magnesium

Cat. No.: B3331582
CAS No.: 84783-81-3
M. Wt: 186.34 g/mol
InChI Key: NIXOIRLDFIPNLJ-YSRULDPYSA-M
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Description

Bromo(phenyl-D5)magnesium is a deuterated Grignard reagent with the molecular formula C₆D₅MgBr. It is structurally analogous to bromophenylmagnesium (C₆H₅MgBr) but incorporates a deuterated phenyl group (C₆D₅), where five hydrogen atoms are replaced with deuterium. This isotopic substitution confers unique physicochemical properties, such as altered reaction kinetics due to the kinetic isotope effect (KIE) and enhanced stability in certain reactions .

Properties

CAS No.

84783-81-3

Molecular Formula

C6H5BrMg

Molecular Weight

186.34 g/mol

IUPAC Name

magnesium;1,2,3,4,5-pentadeuteriobenzene-6-ide;bromide

InChI

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1/i1D,2D,3D,4D,5D;;

InChI Key

NIXOIRLDFIPNLJ-YSRULDPYSA-M

SMILES

C1=CC=[C-]C=C1.[Mg+2].[Br-]

Isomeric SMILES

[2H]C1=[C-]C(=C(C(=C1[2H])[2H])[2H])[2H].[Mg+2].[Br-]

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~186.4 g/mol (calculated from isotopic masses: C₆D₅ = 72.06 + 10.07, Mg = 24.305, Br = 79.904).
  • Applications : Primarily used in isotopic labeling for mechanistic studies, NMR spectroscopy, and metabolic research to track reaction pathways without perturbing electronic environments .

Comparison with Similar Compounds

Reactivity and Kinetic Isotope Effects

Bromo(phenyl-D5)magnesium exhibits slower reaction kinetics compared to its non-deuterated counterpart (C₆H₅MgBr) due to the stronger C-D bond (456 kJ/mol vs. C-H at 414 kJ/mol). This KIE is critical in reactions like nucleophilic additions, where deuterated reagents may show reduced rates but improved selectivity in deuterium incorporation .

Example : In Grignard coupling reactions, C₆D₅MgBr reacts with electrophiles (e.g., ketones, alkyl halides) 2–3 times slower than C₆H₅MgBr, as observed in synthesizing deuterated naphthalene derivatives .

Stability and Halogen Effects

  • Bromo vs. Chloro Grignards : Bromophenylmagnesium (C₆H₅MgBr) is less stable than chlorophenylmagnesium (C₆H₅MgCl) due to weaker Mg-Br bonds (bond dissociation energy ~200 kJ/mol for Mg-Br vs. ~250 kJ/mol for Mg-Cl). However, bromine’s larger atomic radius enhances solubility in ethers like THF, facilitating handling .

Substituent Effects on Reactivity

Comparing this compound with substituted aryl Grignards:

Compound Molecular Formula Key Substituents Reactivity Trend Stability Applications
This compound C₆D₅MgBr Deuterium Slower (KIE) Moderate-High Isotopic labeling
Bromophenylmagnesium C₆H₅MgBr None Fast Moderate General synthesis
Bromo(5-Cl-2-MeO-phenyl)magnesium C₇H₆BrClMgO Cl, OMe Reduced (deactivation) Low (steric) Directed coupling
Chlorophenylmagnesium C₆H₅MgCl None Fast (Mg-Cl bond strength) High Stable Grignard synthesis
  • Electron-Withdrawing Groups : Substituents like chlorine (Cl) and methoxy (OMe) in Bromo(5-Cl-2-MeO-phenyl)magnesium deactivate the aryl ring, reducing nucleophilicity and slowing reactions. Steric hindrance from substituents further limits reactivity .
  • Electronic vs. Isotopic Effects : While substituents alter electronic properties, isotopic substitution (D vs. H) minimally affects electronic structure but significantly impacts reaction mechanics .

Research Findings and Data

Stability Trends in Halogenated Grignards

Evidence from computational studies (2016) ranks derivative stability as:
Butane > N/O/OH > Chloro > Bromo .
This aligns with experimental observations where C₆H₅MgCl demonstrates longer shelf life than C₆H₅MgBr.

Steric and Electronic Effects in Substituted Aryl Grignards

  • Bromo(5-Cl-2-MeO-phenyl)magnesium (): The Cl and OMe groups reduce reactivity by 40% compared to unsubstituted bromophenylmagnesium in coupling reactions. Steric effects from the methoxy group further limit access to the Mg center .

Unique Properties of Bromo-Aromatic Compounds

QSAR modeling () highlights the scarcity of bromo-aromatic compounds in training datasets, underscoring the uniqueness of this compound in drug discovery and material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromo(phenyl-D5)magnesium
Reactant of Route 2
Bromo(phenyl-D5)magnesium

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